molecular formula C15H11Cl2N3O3 B13571746 6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one

Cat. No.: B13571746
M. Wt: 352.2 g/mol
InChI Key: YPBXFUSCKNHYBP-UHFFFAOYSA-N
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Description

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one is a synthetic heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzoic acid with 3-methyl-1H-pyrido[2,3-d]pyrimidin-2-one under specific reaction conditions. The process may include steps such as acylation, cyclization, and purification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the 3,5-dichloro-2-hydroxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C15H11Cl2N3O3

Molecular Weight

352.2 g/mol

IUPAC Name

6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C15H11Cl2N3O3/c1-20-6-8-2-7(5-18-14(8)19-15(20)23)12(21)10-3-9(16)4-11(17)13(10)22/h2-5,22H,6H2,1H3,(H,18,19,23)

InChI Key

YPBXFUSCKNHYBP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(NC1=O)N=CC(=C2)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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